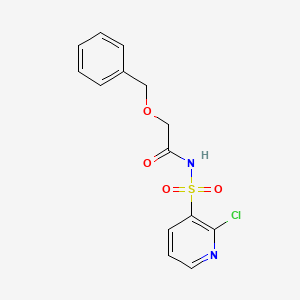

![molecular formula C20H14FN3O B2469175 2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺 CAS No. 670248-02-9](/img/structure/B2469175.png)

2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

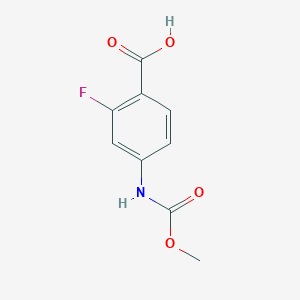

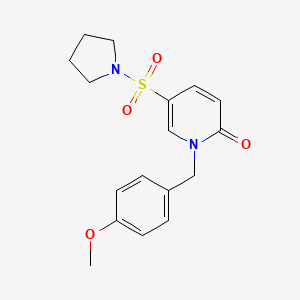

“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.科学研究应用

PARP 抑制剂的优化

Penning 等人 (2010) 领导的一项研究重点关注苯基取代的苯并咪唑羧酰胺聚 (ADP-核糖) 聚合酶 (PARP) 抑制剂的优化,从而确定了一种在癌症模型中具有出色 PARP 酶效力和显著体内功效的化合物。这项研究突出了结构相关化合物在癌症治疗中的潜力,展示了 2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺衍生物在治疗应用中的前景 (Penning 等,2010)。

用于临床成像的自动化放射合成

高久保隆幸及其同事 (2021) 开发了一种用于 18F 标记示踪剂的自动化放射合成方法,包括与 2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺相关的化合物,用于成像缺氧和 tau 病理学的临床应用。这项工作证明了此类化合物在用于正电子发射断层扫描 (PET) 成像的放射性示踪剂生产中的效用,这对于诊断和研究各种疾病至关重要 (高久保等,2021)。

苯甲酰胺衍生物的合成和表征

Achugatla 等人 (2017) 对与 2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺结构相关的新的苯甲酰胺衍生物的合成和表征的研究强调了化学合成在开发具有潜在药理用途的新型化合物中的重要性。这项研究阐述了创建具有潜在治疗价值的分子所需的基础化学过程 (Achugatla 等,2017)。

氟化杂环化合物的探索

G. Shi、钱王和 M. Schlosser (1996) 利用含氟结构单元合成了各种杂环化合物,展示了氟化学在创建生物活性分子中的多功能性。他们的工作为理解氟化等修饰如何影响分子的化学和生物学特性提供了基础,包括与 2-氟-N-(2-苯基咪唑并[1,2-a]吡啶-3-基)苯甲酰胺相关的特性 (Shi 等,1996)。

未来方向

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

属性

IUPAC Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDBYTPEZKNLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)